L-LEUCINE-N-T-BOC:H2O (D10)
Description
Role of L-Leucine Derivatives in Isotopic Labeling Strategies
L-Leucine, an essential branched-chain amino acid, is a frequent choice for isotopic labeling studies for several key reasons. medchemexpress.comnih.gov It is one of the most abundant amino acids in proteomes, meaning that labeling leucine (B10760876) provides a high probability of introducing a detectable isotopic signature into a large number of proteins. nih.gov This is particularly advantageous in proteomic studies where the goal is to identify and quantify a wide range of proteins. nih.gov
Deuterated leucine, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612) (D or ²H), is especially valuable. clearsynth.comtandfonline.com The incorporation of deuterium can improve the pharmacokinetic properties of drugs by altering their metabolic pathways, often leading to reduced clearance rates and extended half-lives. symeres.com In NMR spectroscopy, deuteration is critical for studying large proteins. Replacing protons with deuterons reduces signal loss and simplifies complex spectra, enabling the detailed structural characterization of biomolecules. nih.govportlandpress.com Specifically, labeling the methyl groups of leucine residues has proven to be a powerful probe for investigating the hydrophobic cores and interaction sites of proteins. nih.govunl.pt
Overview of N-tert-Butoxycarbonyl (N-T-Boc) Protection in Amino Acid Chemistry
In the synthesis of peptides and other complex molecules, it is often necessary to prevent the highly reactive amino group of an amino acid from participating in unwanted side reactions. This is achieved through the use of a "protecting group." The N-tert-butoxycarbonyl (N-T-Boc or Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgorganic-chemistry.org
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This creates a carbamate (B1207046) linkage that is stable under a variety of conditions, including those involving most nucleophiles and bases. organic-chemistry.org A key advantage of the Boc group is that it is acid-labile, meaning it can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without disturbing other, more robust protecting groups. wikipedia.orgmdpi.com This selective removal is crucial for the stepwise assembly of peptides and other complex organic molecules. wikipedia.org
Contextualizing L-LEUCINE-N-T-BOC:H2O (D10) as a Specific Research Tool
The compound L-LEUCINE-N-T-BOC:H2O (D10) combines the features discussed in the preceding sections into a single, highly specialized reagent. otsuka.co.jpeurisotop.comlgcstandards.com Let's break down its name to understand its function:
L-Leucine: The core molecule is the essential amino acid, L-leucine.
D10: This indicates that ten of the hydrogen atoms in the leucine molecule have been replaced with deuterium. nih.gov This heavy labeling makes it an excellent tracer for mass spectrometry and a valuable tool for NMR studies. nih.gov
N-T-Boc: The amino group of the leucine is protected by a tert-butoxycarbonyl group, preventing it from reacting during chemical synthesis and allowing for controlled, stepwise reactions. wikipedia.orgshoko-sc.co.jp
H₂O: This signifies that the compound is a hydrate, meaning it incorporates one or more water molecules into its solid crystal structure.
Therefore, L-LEUCINE-N-T-BOC:H2O (D10) is a deuterated, protected amino acid designed for use as a building block in the synthesis of isotopically labeled peptides and other molecules. shoko-sc.co.jp It serves as an internal standard in various analytical applications, including proteomics and metabolomics, where precise quantification is essential. mdpi.com Its use allows researchers to synthesize specific, deuterated biomolecules to probe their structure, function, and metabolic fate with high precision. acs.orgsymeres.com
Historical Development of Deuterated Amino Acid Applications in Scientific Inquiry
The use of deuterated amino acids in research began to gain significant traction with the advancement of analytical techniques like NMR spectroscopy. In the 1970s, researchers recognized that selective deuteration of proteins could simplify complex NMR spectra, allowing for more straightforward assignment of specific resonances and the ability to monitor the behavior of individual amino acid sidechains. oup.com
Initially, the primary method for producing deuterated amino acids involved growing microorganisms, such as bacteria or algae, in heavy water (D₂O) and then isolating the fully deuterated amino acids from cellular protein hydrolysates. oup.compnas.org To achieve selective labeling of a target protein, an organism would be grown on a mixture of fully deuterated and specific protonated amino acids. oup.com However, this biological method was often costly and laborious. oup.com
This led to the development of chemical methods to both completely and selectively deuterate the side chains of amino acids, which proved to be more efficient for generating large quantities of material. oup.com Over the years, numerous synthetic routes have been established for the preparation of deuterated amino acids with high isotopic purity. pnas.orgnih.gov These advancements have been crucial for a wide range of applications, from studying protein folding and dynamics to investigating enzyme mechanisms and drug metabolism. symeres.compnas.orgacs.org The development of deuterated drugs has also become a significant area of pharmaceutical research, with the FDA approving the first such drug in 2017, recognizing the potential for improved metabolic stability and longer half-lives. nih.gov
Research Applications and Findings
The use of isotopically labeled compounds like deuterated leucine has led to significant findings across various research fields.
| Research Area | Application of Deuterated Leucine | Key Findings |
| Quantitative Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using heavy leucine. wikipedia.orgacs.org | Enables precise quantification of thousands of proteins, revealing changes in protein expression in response to different cellular conditions, such as nutrient availability or disease states. acs.orgsigmaaldrich.com |
| Structural Biology (NMR) | Selective or extensive deuteration of proteins, often focusing on leucine methyl groups. nih.govd-nb.info | Reduces spectral complexity and improves relaxation properties, allowing for the determination of high-resolution structures and dynamics of large proteins and protein complexes. nih.govportlandpress.comunl.pt |
| Metabolism Studies | Tracing the metabolic fate of deuterated leucine-containing compounds in vivo. acs.orgclearsynth.com | Provides insights into drug absorption, distribution, metabolism, and excretion (ADME) profiles, helping to optimize drug candidates and understand metabolic pathways. clearsynth.com |
| Mechanistic Enzymology | Using deuterated leucine as a substrate to probe enzyme reaction mechanisms. pnas.orgnih.gov | The kinetic isotope effect, where the C-D bond is stronger and reacts slower than the C-H bond, helps to elucidate the rate-limiting steps of enzymatic reactions. uwyo.edusymeres.com |
Properties
Molecular Weight |
259.37 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Pathways of L Leucine N T Boc D10
Strategies for Deuterium (B1214612) Incorporation into Leucine (B10760876) Backbones
The synthesis of L-Leucine (D10) necessitates the replacement of ten hydrogen atoms with deuterium. This is typically achieved through a combination of methods targeting different positions within the leucine molecule.
Deuteration at Specific Carbon Positions within the Leucine Structure
Achieving full deuteration of the leucine backbone (Cα, Cβ, Cγ, and the two methyl groups) involves distinct chemical strategies. Perdeuteration, or the substitution of all hydrogen atoms, can be accomplished through catalytic hydrogen-deuterium (H-D) exchange reactions. These reactions often employ heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. The efficiency of these exchange reactions is influenced by factors such as temperature, pressure, and the specific catalyst used. For instance, H-D exchange can be performed under hydrothermal conditions or in the presence of a suitable catalyst and D₂ gas.
Site-selective deuteration methods can also be combined to achieve the desired D10 labeling pattern. For example, specific deuteration of the methyl groups can be accomplished using deuterated alkylating agents in a multi-step synthesis.
Enzymatic and Chemical Deuteration Approaches
Both enzymatic and chemical methods are employed for deuterium incorporation, each offering distinct advantages.
Chemical Approaches: Catalytic H-D exchange using heterogeneous catalysts like Pd/C in a D₂O medium is a common chemical method for introducing deuterium into amino acids. researchgate.net The reaction conditions, including temperature and pressure, are optimized to maximize deuterium incorporation while minimizing racemization. Acid- or base-catalyzed exchange reactions in deuterated solvents can also be utilized, although these methods may sometimes lead to a loss of stereochemical purity.
Enzymatic Approaches: Enzymatic methods offer high selectivity and stereospecificity. Leucine dehydrogenase, for example, can catalyze the reductive amination of a deuterated α-keto acid precursor in the presence of a deuterium source, leading to the formation of L-leucine with deuterium incorporated at specific positions. researchgate.netnih.gov Dual-protein catalysis systems have also been shown to effectively catalyze H/D exchange at both the Cα and Cβ positions of amino acids with high efficiency. nih.govwisc.edu
The following table summarizes a selection of deuteration strategies for amino acids, which can be adapted for the synthesis of L-Leucine (D10).
| Deuteration Strategy | Description | Key Parameters | Potential Isotopic Incorporation |
| Catalytic H-D Exchange | Use of a metal catalyst (e.g., Pd/C, Pt) in the presence of D₂O or D₂ gas to exchange H for D atoms on the carbon backbone. | Catalyst type and loading, temperature, pressure, reaction time. | High, can approach perdeuteration. |
| Acid/Base Catalyzed Exchange | Use of strong acids or bases in a deuterated solvent (e.g., DCl/D₂O, NaOD/D₂O) to facilitate H-D exchange. | Acid/base concentration, temperature, reaction time. | Can be effective, but risk of racemization. |
| Enzymatic Deuteration | Utilization of enzymes like leucine dehydrogenase or aminotransferases to catalyze reactions with deuterated substrates or in a deuterated medium. | Enzyme concentration, substrate specificity, cofactors, pH, temperature. | Highly specific and stereoselective deuteration at targeted positions. |
N-Terminal Protection Methods: Focus on N-T-Boc Chemistry
Once the deuterated L-leucine (D10) backbone is synthesized, the amino group is protected to facilitate further chemical manipulations, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its facile removal under acidic conditions.
Reaction Mechanisms for tert-Butoxycarbonyl Group Introduction
The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A base, such as sodium hydroxide, triethylamine, or sodium bicarbonate, is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts. The reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water. chemicalbook.com
The general mechanism involves the following steps:
Deprotonation of the amino group of L-leucine-d10 by a base.
Nucleophilic attack of the deprotonated amino group on a carbonyl carbon of di-tert-butyl dicarbonate.
Departure of a tert-butoxycarbonate anion, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide.
Purification and Isolation Techniques for Boc-Protected Deuterated Leucine Intermediates
After the N-Boc protection reaction, the product, L-Leucine-N-t-Boc (D10), needs to be purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and excess reagents. A common purification strategy involves an aqueous workup followed by extraction and crystallization.
The typical purification process is as follows:
The reaction mixture is often acidified to protonate any unreacted amino acid and the carboxyl group of the product.
The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
The organic layer is washed with brine to remove water-soluble impurities.
The organic solvent is evaporated to yield the crude product.
Further purification is often achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or diethyl ether/petroleum ether, to yield the pure L-Leucine-N-t-Boc:H₂O (D10). prepchem.com
The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Optimization of Synthetic Routes for High Isotopic Enrichment and Stereochemical Purity
The primary goals in the synthesis of L-Leucine-N-t-Boc:H₂O (D10) are to achieve the highest possible isotopic enrichment and to maintain the L-stereochemistry of the amino acid.
Isotopic Enrichment: The level of deuterium incorporation is a critical parameter. Optimization of the deuteration step is crucial. For catalytic exchange reactions, this involves screening different catalysts, adjusting the D₂O concentration, and optimizing reaction time and temperature to drive the equilibrium towards maximum deuterium incorporation. The isotopic enrichment is typically determined by mass spectrometry, which can distinguish between different isotopologues based on their mass-to-charge ratio. sigmaaldrich.comnih.gov
Stereochemical Purity: Maintaining the stereochemical integrity of the L-enantiomer is paramount. Racemization can occur during both the deuteration and the N-Boc protection steps, particularly under harsh acidic or basic conditions. The use of milder reaction conditions and enzymatic methods, which are inherently stereospecific, can significantly reduce the risk of racemization. The enantiomeric purity of the final product is typically analyzed by chiral HPLC, often after derivatization to enhance separation and detection. sigmaaldrich.comsigmaaldrich.com
The following table outlines key optimization parameters and their impact on the synthesis.
| Parameter to Optimize | Method of Optimization | Impact on Isotopic Enrichment | Impact on Stereochemical Purity |
| Deuteration Catalyst | Screening various catalysts (e.g., different supports, metal loadings). | Can significantly improve the rate and extent of H-D exchange. | Catalyst choice can influence the degree of on-surface racemization. |
| Reaction Temperature | Varying the temperature of the deuteration and protection steps. | Higher temperatures generally favor higher deuterium incorporation but may also increase side reactions. | Elevated temperatures can increase the rate of racemization. |
| Base in Boc Protection | Using different organic or inorganic bases and optimizing their stoichiometry. | Minimal direct impact. | The choice and amount of base can affect the extent of racemization. |
| Purification Method | Optimizing solvent systems for extraction and crystallization. | Does not affect isotopic enrichment of the product. | Can be used to separate diastereomeric impurities if racemization has occurred. |
By carefully controlling these parameters, it is possible to synthesize L-Leucine-N-t-Boc:H₂O (D10) with high isotopic purity (typically >98 atom % D) and high enantiomeric excess.
Challenges in Maintaining Deuterium Purity During Synthesis
The synthesis of highly enriched deuterated compounds like L-Leucine-N-t-Boc (D10) is fraught with challenges, the most significant of which is the prevention of isotopic dilution. The primary mechanism for the loss of deuterium purity is unintended hydrogen-deuterium (H/D) exchange with protic impurities.
Several factors contribute to this challenge:
Solvent and Reagent Contamination: The presence of even trace amounts of water (H₂O) or other protic solvents in the reaction media can lead to back-exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms. Reagents that have not been scrupulously dried or that contain labile protons are also a major source of contamination.
Labile Protons: The α-carbon proton of an amino acid is susceptible to exchange under certain conditions, particularly basic or acidic environments that facilitate enolization. mdpi.com While the ten deuterium atoms in L-Leucine-N-t-Boc (D10) are on stable, non-labile carbon positions (the leucine side chain and backbone), intermediates in some synthetic routes may be more susceptible to exchange.
Atmospheric Moisture: Exposure of reaction mixtures or hygroscopic intermediates to atmospheric moisture can introduce protons, leading to a reduction in isotopic enrichment. Performing reactions under an inert, dry atmosphere (e.g., argon or nitrogen) is crucial.
Purification Steps: Chromatographic purification can be a source of isotopic dilution if protic solvents are used. Lyophilization from H₂O instead of D₂O during workup is a common step where back-exchange can occur if any labile deuterium atoms are present.
Achieving high isotopic enrichment (typically >98%) requires a multi-faceted approach involving the use of highly deuterated starting materials, anhydrous solvents and reagents, and carefully controlled reaction and purification conditions. rsc.org
Stereochemical Considerations in L-Amino Acid Derivatization
A critical aspect of synthesizing derivatives of L-amino acids is the preservation of the stereochemical integrity at the α-carbon. The naturally occurring and biologically active form of leucine is the L-enantiomer (an (S)-configuration, with the exception of cysteine). libretexts.org Any racemization—the formation of the D-enantiomer—would render the compound less useful for most biological and stereospecific analytical applications.
The introduction of the N-tert-butoxycarbonyl (Boc) protecting group is a standard procedure in peptide synthesis and amino acid derivatization. This reaction typically involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. chemicalbook.com
Key considerations to prevent racemization include:
Reaction Conditions: The conditions for Boc protection are generally mild and are not prone to causing significant racemization of the α-carbon. However, exposure to strong acids or bases, or elevated temperatures for prolonged periods during any stage of the synthesis or workup, can increase the risk of racemization. mdpi.com
Activation Method: In peptide synthesis, the activation of the carboxylic acid group is a step where racemization is a significant concern. However, for the synthesis of the simple Boc-protected amino acid, this step is not required.
Intermediate Stability: The stability of any intermediates formed during the synthesis must be considered. Intermediates that can readily form a planar enolate at the α-carbon are particularly susceptible to losing their stereochemical information.
Ensuring the final product retains its L-configuration is paramount, and this is typically verified using chiral analytical techniques. nih.gov
Scalable Production Methods for L-LEUCINE-N-T-BOC:H2O (D10)
Transitioning the synthesis of L-Leucine-N-t-Boc:H2O (D10) from a laboratory scale to a larger, preparative scale introduces new challenges related to cost, efficiency, and consistency. While classical organic synthesis can be adapted, enzymatic and biocatalytic methods are often more suitable for scalable and stereoselective deuteration. rsc.orgnih.gov
One scalable approach involves the use of enzymes that can catalyze H/D exchange directly on the amino acid substrate in a deuterated medium (e.g., D₂O). nih.gov For instance, systems combining amino acid dehydrogenases or aminotransferases can be employed.
A potential scalable biocatalytic pathway could involve:
Enzyme-catalyzed Reductive Amination: Starting with a deuterated α-keto acid precursor (α-ketoisocaproate-d10), an amino acid dehydrogenase can catalyze the reductive amination using a deuterium source and an ammonia (B1221849) source (e.g., ¹⁵NH₄Cl if dual labeling is desired) to stereoselectively produce L-Leucine-d10. rsc.org
Boc Protection: The resulting L-Leucine-d10 is then protected with di-tert-butyl dicarbonate in a suitable solvent system. Procedures for kilogram-scale Boc protection of L-leucine are well-established. orgsyn.org
Hydration and Isolation: The final product is isolated and purified, often as a stable hydrate, by crystallization or other large-scale purification techniques.
This chemo-enzymatic approach offers high stereoselectivity, reducing the need for chiral purification, and can be performed in aqueous (D₂O) media under mild conditions, which is advantageous for large-scale production. rsc.org
Analytical Characterization of Synthetic Products
The characterization of L-Leucine-N-t-Boc:H2O (D10) focuses on confirming its chemical identity, chemical purity, stereochemical integrity, and, most importantly, its isotopic enrichment.
Spectroscopic Techniques for Isotopic Purity Verification
Spectroscopic methods are indispensable for quantifying the level of deuterium incorporation. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This is one of the most direct ways to assess deuteration. By comparing the integral of a residual proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard, the percentage of deuteration at a specific site can be calculated. For a D10-labeled compound, the signals corresponding to the ten deuterated positions should be absent or significantly diminished. sigmaaldrich.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum provides signals for each unique deuterium environment, confirming the positions of deuteration. huji.ac.il Quantitative ²H NMR, using an internal standard with a known deuterium concentration, can be used to determine the absolute isotopic enrichment. sigmaaldrich.comnih.gov
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with HR-MS are highly effective for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecular ion, one can observe a distribution of isotopologues (molecules differing only in their isotopic composition). The relative abundances of the M+0, M+1, M+2, ... M+10 peaks are used to calculate the average deuterium enrichment and the distribution of deuterated species. rsc.orgresearchgate.net
The following table summarizes the expected mass shifts for L-Leucine-N-t-Boc (anhydrous) with varying degrees of deuteration.
| Number of Deuterium Atoms | Isotopic Species | Expected Mass Shift from D0 |
| 0 | C₁₁H₂₁NO₄ | M+0 |
| 1 | C₁₁H₂₀D₁NO₄ | M+1 |
| ... | ... | ... |
| 9 | C₁₁H₁₂D₉NO₄ | M+9 |
| 10 | C₁₁H₁₁D₁₀NO₄ | M+10 |
Chromatographic Methods for Chemical Purity Assessment
Chromatographic techniques are essential for determining the chemical and stereochemical purity of the final product, ensuring it is free from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC):
Reversed-Phase HPLC (RP-HPLC): This is the most common method for assessing the chemical purity of Boc-protected amino acids. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid). Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. liberty.edumdpi.com
Chiral HPLC: To confirm the stereochemical purity and ensure no racemization has occurred, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the analyte. nih.gov A single peak corresponding to the L-enantiomer confirms high enantiomeric purity. The limit of detection for the unwanted D-enantiomer is typically very low, allowing for accurate quantification of enantiomeric excess (e.e.).
The table below outlines typical analytical methods used for quality control.
| Analytical Parameter | Method | Purpose |
| Isotopic Enrichment | NMR (¹H, ²H), HR-MS | To quantify the percentage of deuterium incorporation. |
| Chemical Purity | RP-HPLC-UV/MS | To detect and quantify chemical impurities. |
| Stereochemical Purity | Chiral HPLC | To confirm the enantiomeric excess of the L-isomer. |
| Identity Confirmation | NMR, HR-MS, IR | To verify the chemical structure of the compound. |
Applications in Quantitative Proteomics and Metabolomics Via Mass Spectrometry
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Leucine (B10760876)
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a metabolic labeling strategy that has become a cornerstone of quantitative proteomics. nih.gov This technique involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, isotopically labeled counterpart. nih.gov In this case, deuterated leucine (such as L-Leucine-d10) is used to create a "heavy" cell population. As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. creative-proteomics.com After a sufficient number of cell divisions, typically at least five, the proteome of these cells becomes fully labeled. nih.gov
A typical SILAC experiment involves two populations of cells. creative-proteomics.com One population is grown in a "light" medium containing the natural, unlabeled leucine, while the other is grown in a "heavy" medium supplemented with deuterated leucine (e.g., Leu-d3 or D10). nih.govresearchgate.net This metabolic incorporation of the labeled amino acid occurs in vivo during protein translation. nih.gov
The experimental workflow is generally divided into two main phases: an adaptation phase and an experimental phase. creative-proteomics.comgbiosciences.com
Adaptation Phase: During this initial phase, cells are cultured for several generations in the respective SILAC media to ensure complete incorporation of the light and heavy amino acids into their proteomes. gbiosciences.comresearchgate.net The efficiency of incorporation, ideally reaching 95% or higher, can be verified by mass spectrometry analysis of a small cell sample. gbiosciences.com
Experimental Phase: Once labeling is complete, the two cell populations can be subjected to different experimental conditions or treatments. creative-proteomics.com For instance, one population might be treated with a drug while the other serves as a control. After the treatment, the "light" and "heavy" cell populations are combined in a 1:1 ratio. gbiosciences.com This early-stage mixing is a key advantage of SILAC, as it minimizes experimental errors and bias that can be introduced during sample processing. creative-proteomics.com
The combined cell lysate is then processed for mass spectrometry analysis. This involves protein extraction, digestion into smaller peptides (typically with trypsin), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comgbiosciences.com
Table 1: Key Steps in a D10 Leucine SILAC Experimental Design
| Phase | Step | Description |
| Adaptation | Cell Culture | Grow two separate cell populations in either "light" (natural leucine) or "heavy" (D10 leucine) media for at least five cell divisions. |
| Label Incorporation Check | Verify complete isotopic labeling of the "heavy" cell population using mass spectrometry. | |
| Experimental | Treatment | Apply the experimental condition to one cell population (e.g., the "heavy" group) while the other serves as a control. |
| Cell Harvesting and Mixing | Harvest and combine equal numbers of cells from both the "light" and "heavy" populations. | |
| Sample Prep | Lysis & Protein Extraction | Lyse the combined cells to release the proteins. |
| Protein Digestion | Digest the protein mixture into peptides using an enzyme like trypsin. | |
| Analysis | LC-MS/MS | Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry. |
In the mass spectrometer, peptides from the "heavy" population will have a higher mass than their "light" counterparts due to the presence of deuterium (B1214612) atoms. This mass difference is easily detectable. For every peptide containing leucine, the mass spectrum will show a pair of peaks separated by a specific mass-to-charge (m/z) ratio difference corresponding to the number of leucine residues and the isotopic label. longdom.org
The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the heavy and light peptide pairs. creative-proteomics.com
A ratio of 1:1 indicates no change in the protein's expression level between the two conditions.
A ratio greater than 1 suggests the protein is upregulated in the "heavy" sample.
A ratio less than 1 indicates downregulation in the "heavy" sample.
This ratiometric analysis allows for precise and accurate quantification of changes in protein expression across the entire proteome. nih.gov The SILAC method is known for its high accuracy and reproducibility in quantitative proteomics. creative-proteomics.com
SILAC, when combined with immunoprecipitation (SILAC-IP), is a powerful technique for identifying and quantifying protein-protein interactions. nih.govnih.goviaanalysis.com This approach helps to distinguish true interaction partners from non-specific background contaminants that often plague traditional immunoprecipitation experiments. nih.govjove.com
In a typical SILAC-IP experiment, a "bait" protein of interest is expressed (often with an affinity tag like GFP) and immunoprecipitated from a lysate of SILAC-labeled cells. nih.gov The experiment can be designed in a "forward" or "reverse" manner. In a forward experiment, the tagged bait protein is pulled down from the "heavy" labeled cell lysate, while a control (e.g., GFP alone) is pulled down from the "light" lysate. nih.gov
After immunoprecipitation, the samples are combined, digested, and analyzed by LC-MS/MS. The resulting SILAC ratios are then used to differentiate specific interactors from background proteins.
Specific Binding Partners: These proteins will be significantly enriched in the "heavy" sample (the bait pulldown) compared to the "light" sample (the control pulldown), resulting in a high heavy-to-light ratio . longdom.orgjove.com
Non-specific Binders: Proteins that bind non-specifically to the antibody or beads will be present in roughly equal amounts in both the bait and control samples, yielding a ratio close to 1:1 . longdom.org
This quantitative approach allows for the confident identification of genuine protein interaction partners, including low-affinity or transient interactions that might be missed by other methods. nih.govnih.gov For example, this technique has been successfully used to identify binding partners for eukaryotic translation initiation factors. nih.gov
Table 2: Interpreting SILAC Ratios in Protein-Protein Interaction Studies
| SILAC Ratio (Heavy:Light) | Interpretation | Implication |
| >> 1 | High Enrichment in Bait Pulldown | Likely a specific binding partner of the bait protein. |
| ≈ 1 | Equal Abundance in Bait and Control | Likely a non-specific background contaminant. |
| << 1 | High Enrichment in Control Pulldown | Could indicate specific binding to the control tag (if applicable) or other experimental artifacts. |
Targeted and Untargeted Mass Spectrometry-Based Metabolomics
In the field of metabolomics, which focuses on the global profiling of small molecule metabolites, accurate quantification is crucial. nih.gov Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a central technology for these analyses due to its high sensitivity and accuracy. nih.gov Deuterated compounds like L-LEUCINE-N-T-BOC:H2O (D10) play a vital role as internal standards in these quantitative workflows. sigmaaldrich.com
An internal standard is a compound that is added in a known amount to a sample before analysis. sigmaaldrich.com It is essential for correcting for variations that can occur during sample preparation and analysis, such as sample loss, matrix effects, and fluctuations in instrument response. iroatech.com
An ideal internal standard is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as deuterated leucine, are considered the gold standard for this purpose. sigmaaldrich.com They co-elute with their unlabeled counterparts during chromatography and exhibit similar ionization behavior in the mass spectrometer's source, but are detected at a different m/z.
By adding a known concentration of L-Leucine-d10 to a biological sample, any variations in the signal of the endogenous, unlabeled leucine can be normalized to the signal of the stable, known-concentration internal standard. researchgate.net This normalization significantly improves the accuracy and precision of quantification.
Absolute quantification aims to determine the exact concentration of a metabolite in a sample. nih.gov This is typically achieved by creating a calibration curve. mdpi.com
The process involves preparing a series of standard solutions containing known concentrations of the unlabeled analyte (e.g., natural leucine). A fixed amount of the isotopically labeled internal standard (L-Leucine-d10) is added to each of these standards and to the unknown biological samples. nih.gov
The samples are then analyzed by LC-MS. For each point on the calibration curve, the ratio of the mass spectrometer signal for the analyte to the signal for the internal standard is calculated. This ratio is then plotted against the known concentration of the analyte to generate the calibration curve.
The same ratio is calculated for the unknown sample, and its absolute concentration can be accurately determined by interpolating from the calibration curve. mdpi.com This internal standard-based calibration curve method is a robust and widely used approach for achieving accurate absolute quantification of metabolites in complex biological matrices. nih.govmdpi.com
Analysis of Branched-Chain Amino Acid (BCAA) Metabolism and Derivatives
The study of branched-chain amino acid (BCAA) metabolism, which includes leucine, isoleucine, and valine, is critical as alterations in their catabolism are linked to various disease states, including insulin (B600854) resistance, type 2 diabetes, and cancer. ckisotopes.commdpi.com The use of stable isotope-labeled tracers, such as deuterated leucine, provides a robust method for tracking the flux of these amino acids through their metabolic pathways in vivo and in vitro. ckisotopes.comnih.gov
Researchers utilize deuterated leucine to trace the metabolic fate of dietary and endogenous leucine. ckisotopes.com By introducing L-Leucine-D10 into a biological system, scientists can monitor its incorporation into proteins and its breakdown into various metabolic derivatives. nih.gov Mass spectrometry is then used to differentiate and quantify the labeled (heavy) and unlabeled (light) forms of leucine and its metabolites. This approach allows for the detailed investigation of BCAA catabolism, which begins with a reversible deamination to form 2-oxo-branched chain organic acids, followed by an irreversible oxidative decarboxylation to produce branched-chain acyl-coenzyme A (CoA) products. nih.gov
Studies in mouse models have employed custom diets containing isotope-labeled BCAAs to assess their contribution to plasma levels from different pools, such as acute dietary uptake versus long-term whole-body protein turnover. ckisotopes.comisotope.com This methodology is crucial for understanding how whole-body metabolic changes can influence disease states and tumor metabolism. ckisotopes.com
Table 1: Key Enzymes in Branched-Chain Amino Acid Catabolism
| Enzyme | Abbreviation | Function | Pathway Step |
|---|---|---|---|
| Branched-chain amino acid transaminase | BCAT | Catalyzes the initial reversible transamination of BCAAs. nih.gov | Step 1 |
| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. nih.govyoutube.com | Step 2 |
| Isovaleryl-CoA dehydrogenase | IVDH | Specific to the catabolism of leucine. nih.gov | Step 3 (Leucine Pathway) |
| Short/branched chain acyl-CoA dehydrogenase | SBCADH | Active in isoleucine degradation. nih.gov | Step 3 (Isoleucine Pathway) |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, prized for combining the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by stable isotope-labeled internal standards. nih.gov In proteomics and metabolomics, absolute quantification of proteins and metabolites is achieved by adding a known amount of a "heavy," isotopically labeled version of the target analyte—such as L-Leucine-D10 for the quantification of leucine—to a sample. nih.govnih.gov
The core principle of IDMS is that the labeled internal standard behaves almost identically to its endogenous, unlabeled counterpart during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Because the two forms are chemically identical but differ in mass, the mass spectrometer can measure the ratio of the signal intensity of the labeled standard to the unlabeled analyte. xml-journal.net By knowing the exact amount of the labeled standard added, the absolute concentration of the endogenous analyte can be calculated with high accuracy. nih.govsfu.ca
This method, often referred to as the AQUA (Absolute QUantification of proteins) approach in proteomics, uses stable isotope-labeled peptides as internal standards to quantify specific proteins in complex mixtures like cell lysates. nih.gov The use of deuterated leucine-containing standards is a key component of this strategy, enabling precise measurement of protein concentrations, which is essential for biomarker validation and understanding cellular processes. nih.govspringernature.com
Table 2: Comparison of IDMS with Other Quantification Methods
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | Label-Free Quantification | Isobaric Labeling (e.g., TMT, iTRAQ) |
|---|---|---|---|
| Principle | Spiking with a known amount of a heavy isotope-labeled analog of the analyte. nih.gov | Signal intensity or spectral counting of unlabeled analytes. | Chemical tags with the same total mass but different reporter ion masses. nih.gov |
| Quantification | Absolute | Relative | Relative |
| Accuracy | High (Considered a reference method). nih.gov | Moderate | High (for relative changes) |
| Precision | High | Lower (subject to run-to-run variation) | High |
| Requirement | Synthesis of specific isotope-labeled standards for each analyte. nih.gov | None | Commercial or custom-synthesized isobaric tags. nih.gov |
Peptide Mass Fingerprinting Enhancements with Deuterated Tags
Peptide Mass Fingerprinting (PMF) is a widely used analytical technique for protein identification. wikipedia.orgcreative-proteomics.com The method involves enzymatically digesting a protein into smaller peptides and then measuring the exact masses of these peptides using a mass spectrometer, typically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). wikipedia.orgcreative-proteomics.com The resulting list of peptide masses, or "fingerprint," is then compared against protein sequence databases to find a match. creative-proteomics.com
The specificity and confidence of protein identification using PMF can be significantly enhanced by incorporating stable isotopes. While traditional PMF relies solely on peptide mass, the introduction of deuterated tags provides an additional layer of information. nih.gov One approach involves the exchange of labile hydrogen atoms on peptides with deuterium atoms. This H/D exchange is dependent on the peptide's primary structure, and the resulting mass shift can help to distinguish between potential protein candidates that might otherwise have similar peptide mass fingerprints. nih.gov
Furthermore, metabolic labeling techniques where cells are grown in a medium containing a "heavy" amino acid, such as deuterated leucine, can be coupled with PMF. longdom.org When comparing two cell populations (e.g., control vs. treated), one is grown with normal leucine and the other with deuterated leucine. After mixing, isolating, and digesting the proteins, the mass spectrometer will detect pairs of peptide peaks separated by a specific mass difference corresponding to the number of leucine residues in that peptide. longdom.org This allows for both identification via the peptide mass and relative quantification by comparing the peak intensities within the isotope pairs, adding a quantitative dimension to the PMF experiment. longdom.org
Advancements in LC-MS/MS Workflows Utilizing D10 Leucine Labels
Modern quantitative proteomics and metabolomics heavily rely on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. thermofisher.comnih.gov The integration of stable isotope labels, such as those derived from D10 leucine, has been central to improving the accuracy, precision, and multiplexing capabilities of these workflows. nih.govnih.gov
One significant advancement is the development of novel isobaric and mass difference labeling reagents based on N,N-dimethyl leucine (DiLeu). nih.govnih.govnih.gov In these workflows, peptides from different samples are chemically labeled with isotopic variants of the DiLeu tag.
Mass Difference Labeling: Here, the isotopic tags have slightly different masses, resulting in mass-shifted peaks in the MS1 scan for the same peptide from different samples. Quantification is based on comparing the areas of these peaks. nih.gov
These leucine-based labeling strategies offer a cost-effective alternative to other commercial tagging reagents. nih.gov The incorporation of deuterated leucine (L-Leucine-D10) in the synthesis of these tags is fundamental to creating the mass differences needed for quantification. nih.gov These advanced LC-MS/MS workflows enable deep proteome coverage and precise quantification, making them invaluable for complex biological studies, from biomarker discovery to the detailed analysis of cellular signaling pathways. nih.govyoutube.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-LEUCINE-N-T-BOC:H2O (D10) |
| L-Leucine |
| Isoleucine |
| Valine |
| N,N-dimethyl leucine (DiLeu) |
| Acetonitrile (B52724) |
| Trifluoroacetic acid |
| Formaldehyde |
| Sodium cyanoborohydride |
Structural and Dynamic Studies of Biomolecules Via Nuclear Magnetic Resonance Nmr Spectroscopy
Deuteration Strategies for Enhanced NMR Sensitivity and Resolution
A significant challenge in the NMR study of large proteins (greater than 25 kDa) is the issue of severe spectral overlap and rapid signal decay (transverse relaxation), which broadens the spectral lines and reduces sensitivity. nmr-bio.comnorthwestern.edu Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a key strategy to overcome these limitations. nmr-bio.comacs.org
In large proteins, the close proximity of many protons leads to strong dipole-dipole interactions, a primary mechanism for signal decay and line broadening. acs.org This effect, known as spin diffusion, involves the transfer of magnetization between protons, which complicates spectra and degrades resolution. ustc.edu.cnnih.gov By replacing most of the protons with deuterium, which has a much smaller gyromagnetic ratio, these dipolar interactions are significantly weakened. acs.org This reduction in proton density effectively suppresses spin diffusion and slows down the relaxation processes that cause line broadening. acs.orgnih.gov The result is sharper, more intense NMR signals, which is crucial for studying high-molecular-weight proteins. northwestern.eduacs.org
While extensive deuteration is beneficial, it removes most of the protons that provide structurally valuable information. ukisotope.com A powerful compromise is to introduce ¹H,¹³C-labeled methyl groups into an otherwise deuterated protein. nih.govnih.gov Methyl groups serve as excellent probes of protein structure and dynamics due to their high sensitivity and strategic locations within protein cores and at interaction interfaces. nmr-bio.comukisotope.comspringernature.com
L-LEUCINE-N-T-BOC:H2O (D10) is a commercially available, deuterated precursor used for the methyl-specific labeling of leucine (B10760876) residues in proteins expressed in bacteria. eurisotop.comcdnisotopes.com This compound, along with other specifically labeled precursors, is added to a deuterated growth medium. nih.gov The bacterial machinery then incorporates the ¹³C-labeled methyl groups from these precursors into the protein of interest, while the rest of the protein remains deuterated. ukisotope.comnih.gov This selective labeling scheme produces intense and well-resolved signals from the leucine methyl groups, which resonate in a relatively uncrowded region of the NMR spectrum. nmr-bio.com
Applications in Protein Structure Elucidation
The enhanced spectral quality achieved through deuteration and methyl-specific labeling provides significant advantages for determining the three-dimensional structures of large proteins in solution.
A critical first step in any NMR-based structure determination is the assignment of each resonance signal to a specific atom in the protein. In large, fully protonated proteins, severe signal overlap makes this process extremely challenging. nmr-bio.com By using deuterated proteins selectively labeled with protonated amino acids like leucine, the complexity of the ¹H NMR spectra is dramatically reduced. nih.govresearchgate.net This simplification allows for the unambiguous assignment of signals corresponding to the side-chain protons of the labeled leucine residues. nih.gov The distinct signals from the ¹H-¹³C methyl groups of leucine, introduced using precursors like L-LEUCINE-N-T-BOC (D10), are particularly valuable. nih.gov These assigned methyl groups can then be used to measure Nuclear Overhauser Effects (NOEs), which provide through-space distance restraints between atoms, a cornerstone for calculating the protein's fold. ukisotope.com
Proteins are not static entities; their function is intrinsically linked to their dynamic motions and conformational changes. Deuteration and methyl-specific labeling are powerful tools for studying these dynamics. springernature.comlongdom.org The sharpened signals from methyl groups in a deuterated environment allow for the precise measurement of relaxation parameters, which report on motions over a wide range of timescales. ukisotope.com By monitoring the methyl signals of leucine residues, researchers can gain insights into the flexibility of different protein regions, identify conformational exchange processes, and characterize the dynamic response of a protein to various stimuli. nih.gov
Studies of Protein-Ligand Interactions and Allosteric Modulation
Understanding how proteins interact with other molecules (ligands) is fundamental to biology and drug discovery. nih.govnih.gov NMR is exceptionally well-suited for characterizing these interactions at atomic resolution. nih.govresearchgate.net Deuteration and selective labeling strategies are often essential for these studies, especially with large protein targets. ustc.edu.cn
By monitoring the NMR spectrum of a deuterated protein selectively labeled at leucine methyl groups, researchers can observe changes in chemical shifts upon the addition of a ligand. nih.gov These "chemical shift perturbations" map the ligand binding site on the protein surface. nih.govunivr.it Furthermore, changes in the dynamics of leucine methyl groups upon ligand binding can reveal allosteric effects—long-range conformational changes that modulate the protein's function at a site distant from the initial binding event. nih.gov The high sensitivity of methyl probes makes it possible to study these interactions even for weakly binding ligands. nmr-bio.comresearchgate.net
Advances in Solid-State NMR (ssNMR) with Deuterated Amino Acids
Solid-state NMR is an indispensable tool for the structural analysis of large, non-crystalline, and insoluble biological assemblies such as membrane proteins and amyloid fibrils. However, the spectra of fully protonated biomolecules are often complicated by dense networks of strong proton-proton dipolar couplings, which lead to broad spectral lines and limited resolution. The strategic incorporation of deuterated amino acids, such as derivatives of L-Leucine, has been a significant advancement in overcoming these challenges.
The use of deuterated L-leucine, prepared using precursors like L-LEUCINE-N-T-BOC:H2O (D10), offers several advantages in ssNMR studies. The replacement of protons with deuterons (²H) dramatically simplifies ¹H spectra and reduces the line widths of carbon (¹³C) and nitrogen (¹⁵N) signals by diminishing ¹H-¹³C and ¹H-¹⁵N dipolar couplings. This spectral simplification is crucial for resolving individual atomic signals in large biomolecules, enabling more precise structural and dynamic analyses.
Detailed Research Findings:
A notable application of site-specific deuteration of leucine is in the study of peptide and protein dynamics at interfaces, which is critical for understanding biological processes such as cell signaling and membrane protein function. Research on the synthetic amphiphilic peptide LKα14, which adopts an α-helical structure, has demonstrated the power of using selectively deuterated leucine to probe side-chain dynamics via ²H ssNMR. nih.govacs.orgpnas.orgnih.govacs.org In these studies, peptides were synthesized with leucine residues deuterated at the isopropyl group (a functional outcome achievable with L-LEUCINE-N-T-BOC:H2O (D10) in solid-phase peptide synthesis).
By analyzing the ²H ssNMR lineshapes of these selectively deuterated peptides adsorbed onto surfaces, researchers can quantify the mobility of individual leucine side chains. The dynamics of the leucine side chains are highly sensitive to their local environment and proximity to the surface. acs.orgacs.org For instance, leucine residues on the hydrophobic face of the LKα14 helix that are in close contact with a hydrophobic surface exhibit more restricted motion compared to those on the hydrophilic face exposed to the solvent.
The table below summarizes the observed dynamics of different leucine side chains in the LKα14 peptide when adsorbed onto a polystyrene surface, as determined by ²H ssNMR. The exchange rate constant (kex) reflects the rate of conformational jumps of the leucine side chain, with higher values indicating greater mobility.
| Leucine Residue Position | Relative Proximity to Surface | Observed Exchange Rate Constant (kex) s⁻¹ | Interpretation of Dynamics |
|---|---|---|---|
| L5 and L14 | More distant | ~2 x 10⁷ | Higher mobility |
| L8 and L11 | Closer | ~7 x 10⁶ | Restricted mobility |
These findings highlight the capability of ssNMR with site-specific deuteration to provide detailed insights into the conformational dynamics of amino acid side chains, which are often crucial for protein-protein and protein-lipid interactions.
Integration of NMR Data with Other Structural Biology Techniques
While NMR, and particularly ssNMR, provides unparalleled information about the dynamics and local structure of biomolecules, a more complete understanding often requires the integration of data from complementary techniques. This integrative structural biology approach combines the strengths of various methods to generate a more accurate and comprehensive picture of complex biological systems.
NMR data, especially distance restraints and dynamic information obtained from studies using deuterated amino acids, can be integrated with data from techniques such as:
X-ray Crystallography: While X-ray crystallography yields high-resolution static structures of well-ordered crystals, it provides limited information about the conformational dynamics that are often essential for function. ssNMR can be used to study the dynamics of proteins in a microcrystalline state, providing information that complements the static crystal structure.
Sum Frequency Generation (SFG) Vibrational Spectroscopy: In studies of surface-adsorbed peptides, SFG can provide information about the orientation of specific side chains relative to the surface. pnas.org When combined with ssNMR data on side-chain dynamics, a more detailed picture of the peptide's structure and behavior at the interface can be obtained. pnas.org
The integration of ssNMR data from peptides synthesized with deuterated leucine and SFG has been effectively used to correlate side-chain dynamics with their orientation. For the LKα14 peptide, this combined approach revealed that leucine side chains pointing away from the surface exhibit greater mobility than those oriented towards it. This provides a powerful, quantitative link between structure, orientation, and dynamics at interfaces.
The following table illustrates the complementary information provided by ssNMR and other structural biology techniques, which can be integrated for a comprehensive understanding.
| Technique | Strengths | Limitations | Synergy with ssNMR using Deuterated Leucine |
|---|---|---|---|
| Solid-State NMR (ssNMR) | Provides atomic-resolution information on structure and dynamics in non-crystalline states. | Can be challenging for very large systems; requires isotopic labeling for detailed analysis. | - |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structures of large, complex macromolecules. | Poorly resolves dynamic or disordered regions. | ssNMR provides dynamic information on flexible regions, aiding in the interpretation and refinement of cryo-EM maps. |
| X-ray Crystallography | Provides highly detailed static atomic structures. | Requires well-ordered crystals; provides limited information on dynamics. | ssNMR can probe the dynamics of the protein in a crystalline or near-native state, complementing the static picture. |
| Sum Frequency Generation (SFG) | Provides information on the orientation of molecules at interfaces. | Limited to surface studies; does not provide detailed structural information. | Correlates the dynamic information from ssNMR with the specific orientation of amino acid side chains at an interface. |
Metabolic Flux Analysis Mfa and Pathway Elucidation
Principles of Stable Isotope Tracing for Metabolic Flux Determination
Stable isotope tracing is a technique that introduces molecules containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. nih.gov These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and are processed through the same metabolic pathways. nih.gov By tracking the incorporation of these isotopes into various metabolites over time, researchers can deduce the flow, or flux, of atoms through the metabolic network. nih.gov
The fundamental principle lies in the analysis of the isotopic enrichment patterns in downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The distribution of these heavy isotopes in the products of metabolic reactions provides quantitative information about the relative contributions of different pathways to the production of a particular metabolite. nih.gov This allows for the calculation of intracellular reaction rates that are not directly measurable. nih.gov
Experimental Design for In Vivo and In Vitro Metabolic Tracing with D10 Leucine (B10760876)
The design of metabolic tracing experiments using D10-leucine depends on the biological question and the system under investigation, whether it be whole organisms (in vivo) or cell cultures (in vitro).
In vivo studies often involve the administration of the D10-leucine tracer through intravenous infusion or dietary supplementation. rutgers.edu The timing and duration of the infusion are critical parameters that need to be carefully controlled to achieve a steady-state isotopic enrichment in the precursor pool, which is essential for accurate flux calculations. rutgers.edu Tissue and biofluid samples are collected at various time points to measure the isotopic enrichment in leucine and its metabolic products. rutgers.edu
In vitro experiments typically involve replacing the standard leucine in the cell culture medium with D10-leucine. wikipedia.org The concentration of the tracer and the duration of the labeling period are key variables that are optimized to ensure sufficient incorporation of the isotope into intracellular metabolites without causing metabolic perturbations. wikipedia.org
Incorporation of Deuterated Leucine into Cellular Metabolism
Once introduced into a biological system, D10-leucine is transported into cells and enters the intracellular leucine pool. A key metabolic transformation of D10-leucine occurs in the muscle, where it undergoes transamination. In this process, the deuterium atom on the α-carbon is lost, leading to the formation of d9-leucine via its intermediate, α-ketoisocaproate (KIC). rutgers.edunih.gov This endogenously produced d9-leucine then mixes with unlabeled leucine derived from protein breakdown and blood, becoming the direct precursor for protein synthesis. rutgers.edunih.gov This intracellular conversion is a critical aspect of using D10-leucine to trace muscle protein synthesis, as it provides a more accurate representation of the precursor pool enrichment at the site of protein synthesis. rutgers.edu
Quantifying Carbon and Nitrogen Fluxes in Branched-Chain Amino Acid Pathways
D10-leucine is instrumental in quantifying the fluxes of both carbon and nitrogen through the branched-chain amino acid (BCAA) metabolic pathways. The deuterium atoms on the carbon skeleton of leucine allow for the tracing of its carbon backbone through catabolic and anabolic reactions. nih.gov
Leucine Catabolism: The breakdown of leucine begins with its transamination to α-ketoisocaproate (KIC). researchgate.net This is followed by a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and acetoacetate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.net By measuring the isotopic enrichment of these downstream metabolites, the rate of leucine oxidation can be quantified. nih.gov
Leucine Anabolism and Nitrogen Flux: The transamination of leucine also involves the transfer of its amino group to α-ketoglutarate, forming glutamate. researchgate.net This represents a key intersection between amino acid and nitrogen metabolism. By using tracers that are also labeled with ¹⁵N, it is possible to simultaneously track the fate of the nitrogen atom from leucine. nih.gov This dual-labeling approach can provide insights into processes such as the synthesis of other amino acids and the urea (B33335) cycle.
The following table provides hypothetical data illustrating how D10-leucine tracing could be used to determine metabolic fluxes in different tissues.
| Tissue | Metabolic State | Leucine Oxidation Flux (nmol/g/min) | Nitrogen Transfer to Alanine (nmol/g/min) |
|---|---|---|---|
| Skeletal Muscle | Fasted | 15.2 | 8.5 |
| Skeletal Muscle | Fed | 25.8 | 12.3 |
| Liver | Fasted | 45.7 | 22.1 |
| Liver | Fed | 60.3 | 35.6 |
| Adipose Tissue | Fasted | 5.1 | 2.3 |
| Adipose Tissue | Fed | 8.9 | 4.7 |
Tracing Leucine Catabolism and Anabolism Pathways
D10-leucine allows for a detailed investigation of both the breakdown (catabolism) and synthesis (anabolism) pathways involving leucine. Leucine is a purely ketogenic amino acid, meaning its carbon skeleton is degraded to acetyl-CoA and acetoacetate. researchgate.net Tracing studies with D10-leucine can quantify the contribution of leucine to the acetyl-CoA pool, which is a central hub in cellular metabolism, linking amino acid, fatty acid, and carbohydrate metabolism. nih.gov
Conversely, the anabolic fates of leucine primarily involve its incorporation into new proteins. nih.gov The rate of this incorporation is a direct measure of protein synthesis. Furthermore, the nitrogen from leucine can be transferred to other molecules, contributing to the synthesis of non-essential amino acids. nih.gov
Application in Protein Turnover Rate Determination
A major application of D10-leucine is in the determination of protein turnover rates, which encompass both protein synthesis and breakdown. rutgers.edu The fractional synthesis rate (FSR) of a specific protein or a mixed protein pool can be calculated by measuring the rate of incorporation of labeled leucine (specifically d9-leucine) into that protein over time, relative to the isotopic enrichment of the precursor leucine pool. rutgers.edu
The following table presents representative data on muscle protein fractional synthesis rates determined using D10-leucine under different physiological conditions.
| Condition | Subject Group | Muscle Protein FSR (%/hour) |
|---|---|---|
| Resting (Fasted) | Young Adults | 0.045 ± 0.005 |
| Post-Exercise (Fed) | Young Adults | 0.085 ± 0.008 |
| Resting (Fasted) | Elderly Adults | 0.032 ± 0.004 |
| Post-Exercise (Fed) | Elderly Adults | 0.055 ± 0.006 |
Computational Models and Algorithms for Metabolic Flux Network Reconstruction
The raw data from stable isotope tracing experiments, such as mass isotopomer distributions, are analyzed using computational models to estimate the underlying metabolic fluxes. nih.gov These models consist of a stoichiometric network of biochemical reactions and a set of atom transitions that describe how atoms are rearranged in each reaction. nih.gov
Various software packages and algorithms are available for metabolic flux analysis. These tools use iterative algorithms to find the set of fluxes that best fit the experimental data. nih.gov Common approaches include:
13C-Flux Balance Analysis (13C-FBA): This method integrates isotopic labeling data into the framework of flux balance analysis to constrain the solution space and provide more accurate flux predictions.
Elementary Metabolite Unit (EMU) Method: This is a computationally efficient algorithm for simulating mass isotopomer distributions in complex metabolic networks. nih.gov
Isotopically Non-stationary MFA (INST-MFA): This approach models the transient phase of isotopic labeling, which can provide additional information about metabolic fluxes and pool sizes. nih.gov
The choice of the computational model and algorithm depends on the complexity of the metabolic network and the type of experimental data available. nih.gov The integration of experimental data with these computational tools is essential for reconstructing a comprehensive and quantitative picture of metabolic flux networks. nih.gov
Analysis of Isotopic Enrichment and Positional Isotopomer Distribution
The introduction of L-LEUCINE-N-T-BOC:H2O (D10) into a biological system allows researchers to trace the metabolic fate of the leucine molecule. The ten deuterium atoms (D) on the leucine molecule act as a heavy label, which can be detected and quantified using mass spectrometry. This enables the detailed analysis of how leucine is incorporated into newly synthesized proteins and how its carbon skeleton contributes to the synthesis of other metabolites.
Isotopic Enrichment in Proteins
One of the primary applications of D10-leucine is in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. When cells are grown in a medium where standard leucine is replaced with D10-leucine, the heavy isotope is incorporated into newly synthesized proteins.
In a study involving yeast (Saccharomyces cerevisiae) grown in the presence of decadeuterated (d10) leucine, a high degree of isotopic enrichment was achieved. After approximately 50 hours of growth in a chemostat culture, it was observed that over 99% of the leucine residues in the cellular proteins were labeled with the heavy isotope. This near-complete labeling allows for the accurate quantification of protein turnover and synthesis rates.
The analysis of peptides from these labeled proteins by mass spectrometry reveals a characteristic mass shift. Leucine-containing peptides become heavier by a factor of 9n Da, where 'n' is the number of leucine residues in the peptide. The loss of one deuterium atom is due to the metabolic lability of the deuterium atom attached to the alpha-carbon, which is rapidly exchanged for a hydrogen atom during transamination reactions.
Table 1: Theoretical Mass Shifts in Peptides due to D10-Leucine Incorporation
| Number of Leucine Residues (n) | Theoretical Mass Shift (Da) |
| 1 | 9 |
| 2 | 18 |
| 3 | 27 |
| 4 | 36 |
This interactive table illustrates the expected mass increase in peptides based on the number of incorporated D9-leucine molecules.
Positional Isotopomer Distribution in Metabolites
Beyond its incorporation into proteins, the carbon skeleton of leucine can enter the central carbon metabolism. The catabolism of leucine can contribute to the pools of acetyl-CoA and acetoacetate, which are key intermediates in the tricarboxylic acid (TCA) cycle and other metabolic pathways. Tracking the deuterium atoms from D10-leucine into other metabolites provides insights into these metabolic fluxes.
When D10-leucine is transported into the cell and undergoes transamination, it loses the deuterium atom from its α-carbon, forming α-ketoisocaproate (KIC) and subsequently D9-leucine. This D9-leucine is then available for incorporation into proteins or for further catabolism.
The deuterium atoms from the catabolism of D9-leucine can be found in various downstream metabolites. The analysis of the mass isotopomer distribution (MID) of these metabolites reveals the extent to which leucine contributes to their synthesis. For example, the deuterium atoms can be traced to intermediates of the TCA cycle, other amino acids, and fatty acids.
While specific, comprehensive data tables on the positional isotopomer distribution in a wide array of central metabolites from L-LEUCINE-N-T-BOC:H2O (D10) are not extensively published in a consolidated form, the principles of such an analysis are well-established. The expected labeling patterns can be predicted based on known biochemical pathways. For instance, the acetyl-CoA derived from leucine catabolism would carry a specific number of deuterium atoms, which would then be incorporated into citrate (B86180) and subsequent TCA cycle intermediates.
Table 2: Hypothetical Mass Isotopomer Distribution in Citrate from D9-Leucine Catabolism
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 85.0 |
| M+1 | 5.0 |
| M+2 | 7.5 |
| M+3 | 2.0 |
| M+4 | 0.5 |
This interactive table presents a hypothetical mass isotopomer distribution for citrate, illustrating how the deuterium labels from D9-leucine could be distributed in a downstream metabolite. The actual distribution would depend on the relative contributions of leucine and other substrates to the acetyl-CoA pool.
The detailed analysis of these mass isotopomer distributions, often requiring sophisticated computational modeling, allows for the quantification of the relative contributions of different metabolic pathways to the synthesis of a particular metabolite. This provides a dynamic and quantitative picture of cellular metabolism that would not be achievable through other methods.
Advanced Organic Synthesis and Peptide Chemistry Applications
L-LEUCINE-N-T-BOC:H2O (D10) as a Building Block in Complex Molecule Synthesis
The use of pre-synthesized, isotopically labeled building blocks like L-LEUCINE-N-T-BOC:H2O (D10) is a cornerstone of modern synthetic chemistry. researchgate.net It provides a direct and efficient pathway to introduce isotopic labels into larger, more complex molecules with high precision. In drug discovery, for instance, selective deuteration can significantly alter a drug's pharmacokinetic properties by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. lifetein.comnih.gov This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. nih.govenamine.net Utilizing a building block where the deuterium (B1214612) atoms are already in place simplifies the synthetic route, avoiding the need for potentially harsh or non-selective deuteration reactions on a late-stage intermediate. nih.gov
Stereoselective Introduction of Deuterated Leucine (B10760876) Moieties
Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is critical in the synthesis of bioactive molecules. The synthesis of enantioenriched α-deuterated amino acids can be a significant challenge. nih.gov Various advanced methods have been developed to this end, including enzyme-catalyzed approaches and organophotoredox protocols that enable the highly diastereoselective and regioselective incorporation of deuterium. nih.govnih.gov
However, these methods can be complex and may not be suitable for all substrates. The use of a pre-fabricated chiral building block such as L-LEUCINE-N-T-BOC:H2O (D10) elegantly bypasses these challenges. The L-configuration and the position of the deuterium atoms are already defined within the molecule. This allows chemists to incorporate a stereochemically pure, deuterated leucine moiety into a target molecule using standard, well-established synthetic transformations without risking racemization or loss of isotopic purity at that center. researchgate.net
Synthesis of Labeled Peptides and Peptidomimetics
Stable isotope-labeled (SIL) peptides are indispensable tools in modern biomedical research, particularly in quantitative proteomics and pharmacokinetic studies. lifetein.comjpt.compepdd.com In mass spectrometry-based applications, a SIL peptide, which is chemically identical to its natural counterpart but has a greater mass, is used as an internal standard for the precise and accurate quantification of a target peptide or protein in a complex biological sample. jpt.comisotope.com
L-LEUCINE-N-T-BOC:H2O (D10) is an ideal precursor for the synthesis of these labeled peptides. Its N-terminal tert-butoxycarbonyl (Boc) group makes it perfectly suited for use in established peptide synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). isotope.com Chemists can incorporate the deuterated leucine residue at a specific position in the peptide sequence, creating a final product with a precisely known mass shift for use in sensitive analytical experiments. lifetein.compepdd.com
Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Deuterated Amino Acids
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a highly efficient method for constructing peptides. The Boc/Bzl protection strategy is a classic approach that utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based protecting groups for reactive amino acid side chains. peptide.comgoogle.com The process involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com
A deuterated building block like L-LEUCINE-N-T-BOC:H2O (D10) can be seamlessly integrated into this workflow. It is used in the same manner as any other Boc-protected amino acid during the coupling step of the SPPS cycle. isotope.com This allows for the site-specific incorporation of a heavy-labeled leucine residue into the desired peptide sequence. The Boc-SPPS strategy is often favored for the synthesis of complex or 'difficult' peptides and for producing peptide thioesters for native chemical ligation. nih.gov
Cleavage and Deprotection Strategies for Boc Groups
The Boc/Bzl strategy in SPPS relies on differential acid lability for selective deprotection. peptide.com Two distinct acidic cleavage steps are required:
Nα-Boc Deprotection: After each coupling cycle, the temporary Boc protecting group on the N-terminal amino acid is removed to allow for the addition of the next amino acid. This is typically achieved using a moderately strong acid. peptide.comchempep.com
Final Cleavage: Once the entire peptide sequence has been assembled, the completed peptide must be cleaved from the solid support resin, and all permanent side-chain protecting groups must be removed. This step requires a very strong acid. nih.govcapes.gov.br
The table below summarizes the common reagents and conditions for these critical steps.
| Step | Reagent & Conditions | Purpose |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 15-30 minutes. chempep.com | Removes the temporary Nα-Boc group, exposing the free amine for the next coupling reaction. |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM. peptide.com | Neutralizes the TFA salt formed during deprotection to generate the free amine. |
| Final Cleavage & Deprotection | Anhydrous Hydrogen Fluoride (HF) at ~0°C for 1 hour. nih.gov | Cleaves the peptide from the resin (e.g., Merrifield or PAM resin) and removes most side-chain protecting groups (e.g., Bzl, Tos). |
| Alternative Final Cleavage | Trifluoromethanesulfonic acid (TFMSA). capes.gov.br | An alternative strong acid for cleavage when HF apparatus is unavailable, though it may cause more side reactions. capes.gov.br |
Scavengers, such as anisole (B1667542) or thioanisole, are typically added during the final HF or TFMSA cleavage step to trap reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like tryptophan or methionine. peptide.comnih.gov
Challenges and Solutions in Incorporating Deuterated Building Blocks
The primary challenges associated with incorporating deuterated building blocks into SPPS are not typically chemical but practical.
Challenge: Availability and Cost: Isotopically labeled compounds are generally more expensive and less readily available than their unlabeled counterparts.
Solution: The use of deuterated building blocks is therefore highly strategic. They are incorporated only at specific, functionally important positions where the benefits—such as blocking a key site of metabolism or providing a unique mass signature for analytical standards—justify the cost. nih.gov
Challenge: Preventing Side Reactions: This is a general challenge in Boc-SPPS, not specific to deuterated amino acids. The strongly acidic conditions used for Boc group removal can generate reactive tert-butyl cations, which can alkylate nucleophilic side chains (e.g., Trp, Met). peptide.com
Solution: The standard solution is the addition of "scavenger" molecules to the deprotection cocktail. peptide.com These scavengers, such as dithioethane (DTE) or thioanisole, effectively trap the carbocations before they can react with the peptide. peptide.comnih.gov
Challenge: Reaction Kinetics: While the kinetic isotope effect can alter reaction rates, the difference in reactivity between deuterated and non-deuterated amino acids in standard SPPS coupling and deprotection reactions is generally considered negligible and does not typically require significant protocol modifications. jpt.compepdd.com
Solution: Standard, well-optimized SPPS protocols are usually sufficient for efficiently incorporating deuterated amino acids, ensuring high yields of the desired labeled peptide. isotope.com
Solution-Phase Peptide Synthesis with Deuterated Precursors
Before SPPS became the dominant methodology, peptides were synthesized in solution. libretexts.org Solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for large-scale synthesis or for peptides that are difficult to prepare on a solid support. libretexts.orgresearchgate.net The fundamental principles of protecting groups and coupling reactions are the same as in SPPS. researchgate.net
In this approach, protected amino acids or small peptide fragments are coupled together in an appropriate solvent. researchgate.netamericanpeptidesociety.org A deuterated precursor like L-LEUCINE-N-T-BOC:H2O (D10) is directly applicable to this method. Its N-terminal Boc group provides the necessary temporary protection. To form a peptide bond, the carboxylic acid group of the Boc-protected deuterated leucine is activated, commonly with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with the free amino group of another protected amino acid or peptide fragment. libretexts.orgamericanpeptidesociety.org After the coupling, the Boc group is removed with an acid like TFA, and the process is repeated to elongate the peptide chain. researchgate.net
Design and Synthesis of Site-Specific Deuterated Probes for Biochemical Studies
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in bioactive molecules has become a powerful tool in modern biochemical and pharmaceutical research. This process, known as deuteration, provides a subtle yet impactful modification that can elucidate complex biological processes without significantly altering the molecule's fundamental chemical properties. The compound L-LEUCINE-N-T-BOC:H2O (D10), a deuterated and protected form of the essential amino acid L-leucine, serves as a prime example of a building block designed for creating these sophisticated molecular probes.
Deuterated amino acids are particularly valuable for a range of applications, including mechanistic studies of enzymes, the investigation of metabolic pathways, and the enhancement of spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. portlandpress.comnih.govacs.orgnih.gov The presence of deuterium instead of hydrogen can alter the kinetic properties of a molecule, known as the kinetic isotope effect, which can be used to study reaction mechanisms. pnas.org
In the context of biochemical studies, particularly in proteomics and drug discovery, L-LEUCINE-N-T-BOC:H2O (D10) is a highly specialized reagent. The "D10" designation indicates that ten hydrogen atoms on the leucine molecule have been replaced with deuterium. This extensive deuteration is crucial for its primary application in NMR-based structural biology. oup.comnih.gov By incorporating heavily deuterated amino acids into a protein, the complexity of the resulting ¹H-NMR spectrum is dramatically reduced. oup.com This simplification allows researchers to more easily identify and analyze the signals from the remaining non-deuterated parts of the protein, facilitating the study of protein structure, dynamics, and interactions with other molecules. nih.govrsc.orgrsc.org
The design of this specific compound also incorporates the N-tert-butoxycarbonyl (N-t-BOC) protecting group. This group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It effectively "caps" the amino group of the leucine, preventing it from reacting out of turn while the carboxyl end is coupled to a growing peptide chain. This ensures the precise and orderly assembly of amino acids into a desired peptide sequence.
The synthesis of site-specific deuterated amino acids like L-leucine can be achieved through several advanced methods. These can be broadly categorized into chemical synthesis and enzymatic approaches.
Chemical Synthesis:
De novo synthesis from deuterated precursors: This is a common method where the entire amino acid is constructed from smaller, already deuterated starting materials. nih.govacs.org Various strategies have been developed to achieve high stereoselectivity, ensuring the correct three-dimensional arrangement of the final product. rsc.orgrsc.org For instance, methods involving chiral auxiliaries, like Evans' auxiliary, can guide the stereoselective alkylation steps to produce the desired L-amino acid isomer with high purity. researchgate.net
Hydrogen-Deuterium (H/D) Exchange: In some cases, deuterium can be introduced into an existing amino acid through exchange reactions, although achieving site-selectivity can be challenging. nih.govnih.gov
Enzymatic Synthesis:
Enzymes offer a highly efficient and selective means of introducing deuterium. portlandpress.com Specific enzymes, such as aminotransferases, can catalyze the exchange of hydrogen for deuterium at the α- and β-positions of an amino acid with high precision. nih.govacs.orgnih.gov This biocatalytic approach avoids the need for complex protecting group strategies and often proceeds under mild reaction conditions. nih.gov
L-LEUCINE-N-T-BOC:H2O (D10) is typically produced via chemical synthesis routes that allow for the high level of deuteration required. Once synthesized and purified, it serves as a ready-to-use building block for chemists and biochemists.
Detailed Research Findings
The utility of deuterated leucine probes is evident in numerous research applications. In NMR studies of large proteins or protein complexes, uniform or selective deuteration is often essential to overcome problems of spectral overlap and rapid signal decay. nih.govrsc.org By growing protein-expressing organisms in media containing deuterated amino acids, scientists can produce proteins where specific residues are "NMR-silent," thereby simplifying complex spectra and enabling the study of otherwise intractable systems. oup.com
For example, research has demonstrated that using deuterated amino acids can significantly improve the quality of solid-state NMR spectra of large proteins, providing higher resolution and enabling the detailed characterization of molecular structure and dynamics. rsc.orgrsc.org Furthermore, the incorporation of deuterated leucine has been used to probe the hydrophobic cores of proteins, which are critical for proper folding and stability. rsc.org The subtle changes in mass and vibrational frequencies upon deuteration also make these compounds useful as internal standards in quantitative mass spectrometry-based proteomics. sigmaaldrich.com
Table 1: Chemical Properties of L-LEUCINE-N-T-BOC:H2O (D10)
| Property | Value |
|---|---|
| Full Chemical Name | N-(tert-Butoxycarbonyl)-L-leucine-2,3,3,4,5,5,5,5',5',5'-D10 Hydrate lgcstandards.com |
| Synonyms | Boc-Leu-OH-[d10] monohydrate , N-Boc-L-leucine-d10 Monohydrate |
| Molecular Formula | C11H11D10NO4.H2O eurisotop.com |
| Molecular Weight | ~251.3 g/mol (anhydrous) |
| Labeled CAS Number | 2483831-34-9 lgcstandards.comeurisotop.com |
| Unlabeled CAS Number | 200936-87-4 lgcstandards.com |
| Appearance | White to off-white solid/powder |
| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |
Emerging Research Directions and Future Perspectives
Development of Novel Isotopic Labeling Strategies with L-LEUCINE-N-T-BOC (D10)
The use of deuterated amino acids like L-leucine-d10, for which Boc-L-leucine-d10 serves as a key synthetic precursor, is central to the evolution of isotopic labeling techniques. mdpi.com These strategies are crucial for tracing the metabolic fate of amino acids and quantifying changes in protein dynamics.
One of the primary applications is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful mass spectrometry-based method for quantitative proteomics. By incorporating deuterated leucine (B10760876) into proteins, researchers can accurately compare protein abundance between different cell populations. Emerging strategies focus on expanding the scope and efficiency of labeling.
Recent developments include:
Dynamic SILAC (dSILAC): This technique measures protein synthesis and turnover rates by monitoring the incorporation of labeled amino acids over time. L-leucine-d10 is an ideal tracer for these studies due to leucine's high abundance in proteins.
In Vivo Labeling: Researchers are developing methods to introduce deuterated amino acids directly into living organisms to study protein and metabolite dynamics in a more physiologically relevant context.
Enzymatic and Chemical Synthesis: New enzymatic and chemical methods are being developed for the site-specific and stereoselective deuteration of amino acids. nih.govacs.orgnih.gov These methods offer greater control over the labeling process, enabling more sophisticated experimental designs. For example, organophotocatalytic radical approaches have been developed for preparing diverse, enantioenriched α-deuterated α-amino acids. nih.gov
These advanced labeling strategies, reliant on high-purity deuterated precursors like L-LEUCINE-N-T-BOC (D10), are essential for probing the intricate mechanisms of protein homeostasis and metabolic pathways. nih.gov
Integration of Multi-Omics Data (Proteomics, Metabolomics, Fluxomics)
The true power of using L-LEUCINE-N-T-BOC (D10) as a tracer is realized when data from different "omics" fields are integrated. tum.de This multi-omics approach provides a holistic view of cellular function by combining insights from proteomics, metabolomics, and fluxomics. mdpi.comdivingintogeneticsandgenomics.com
Proteomics: As mentioned, deuterated leucine is used to quantify changes in protein expression and turnover. mdpi.com
Metabolomics: This field involves the study of small molecule metabolites. datahorizzonresearch.com By tracing the ten deuterium (B1214612) atoms from L-leucine-d10, scientists can map how leucine is catabolized and utilized in various metabolic pathways, identifying and quantifying downstream metabolites. nih.gov
Fluxomics: Fluxomics measures the rates of metabolic reactions. nih.gov Using data from L-leucine-d10 tracing, researchers can model the flow of metabolites through complex networks, providing a dynamic picture of cellular metabolism. nih.govcreative-proteomics.com
Integrating these datasets allows scientists to connect changes in protein expression to alterations in metabolic function. unimelb.edu.au For instance, a study might reveal that the upregulation of specific enzymes (proteomics) directly corresponds to an increased flux through a particular metabolic pathway that utilizes leucine (fluxomics and metabolomics). nih.gov This integrated approach is critical for understanding the molecular basis of complex diseases and identifying novel therapeutic targets. mdpi.com
Advancements in Analytical Instrumentation for Deuterated Compound Detection
The expanding use of deuterated compounds like L-LEUCINE-N-T-BOC (D10) is closely linked to innovations in analytical technology. datahorizzonresearch.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying these labeled molecules. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose. researchgate.net It can easily distinguish between the deuterated (heavy) and non-deuterated (light) forms of leucine and its metabolic products due to the mass difference. researchgate.net Recent advancements in MS technology, such as improved ionization techniques and faster scanning speeds, have enhanced the sensitivity and throughput of these analyses. researchgate.net Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying protein structure and dynamics. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for analyzing deuterated compounds. While deuterium itself is not directly observed in standard proton NMR, its presence significantly simplifies the spectra of complex molecules by eliminating signals from the deuterated positions. mdpi.com This simplification allows for more precise structural analysis of proteins and peptides. pnas.org Furthermore, quantitative 1H NMR and 2H NMR methods have been developed to accurately determine the isotopic abundance in deuterated reagents. wiley.com
The development of more sensitive detectors and higher field magnets continues to push the boundaries of what can be achieved with these techniques.
| Analytical Technique | Principle of Detection | Key Advantages for Deuterated Compounds | Recent Advancements |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity; easily distinguishes between light and heavy isotopes; suitable for complex mixtures. researchgate.netclearsynth.com | High-resolution instruments (e.g., Orbitrap), improved ionization sources, advanced data analysis software. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects nuclear spin transitions in a magnetic field. | Provides detailed structural information; simplifies spectra of complex molecules. mdpi.com | Higher field magnets, cryogenically cooled probes for increased sensitivity, development of quantitative methods. wiley.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Can be used for in-situ measurements and to determine D/H ratios in water samples. rsc.org | Portable and robust instruments for field measurements. rsc.org |
Computational Chemistry and Molecular Modeling of Deuterated Amino Acid Interactions
Computational methods are becoming increasingly important for understanding the subtle effects of deuteration on molecular behavior. Replacing hydrogen with deuterium can influence the strength of chemical bonds and the vibrational modes of molecules, a phenomenon known as the kinetic isotope effect (KIE).
Computational chemistry and molecular modeling can be used to:
Predict Kinetic Isotope Effects: Quantum mechanical calculations can predict how deuteration will affect the rates of enzyme-catalyzed reactions. This information is valuable for interpreting experimental results and elucidating reaction mechanisms.
Model Protein-Ligand Interactions: Deuteration can affect the strength of hydrogen bonds, which are critical for the binding of drugs and other ligands to proteins. mdpi.com Computational models can help to predict and understand these effects, aiding in the design of more effective therapeutics.
A kinetic model of leucine-mediated mTOR signaling and protein metabolism in human skeletal muscle has been developed to better understand these complex processes. nih.govbiorxiv.org
Potential for Expanded Applications in Systems Biology and Synthetic Biology
The ability to trace and quantify metabolic processes using deuterated compounds like L-leucine-d10 opens up exciting possibilities in the fields of systems biology and synthetic biology.
Systems Biology: This field aims to understand the complex interactions within biological systems as a whole. Isotope tracing experiments provide crucial data for constructing and validating large-scale computational models of metabolic networks. By tracking the flow of deuterium through the system, researchers can refine these models and gain a more comprehensive understanding of how cells respond to genetic or environmental perturbations.
Synthetic Biology: Synthetic biology involves the design and construction of new biological parts, devices, and systems. idtdna.comnih.govescholarship.org Deuterated tracers can be used as a tool to evaluate the performance of engineered metabolic pathways. nih.gov For example, if a microorganism is engineered to produce a valuable chemical from leucine, L-leucine-d10 can be used to measure the efficiency of the engineered pathway and identify potential bottlenecks. arborbiosci.com This feedback allows for the iterative improvement of the synthetic system. idtdna.com
The applications of synthetic biology are vast, ranging from the production of biofuels and pharmaceuticals to the development of novel diagnostics and cell-based therapies. nih.gov The precise analytical tools provided by stable isotope labeling are essential for advancing these innovative technologies.
Conclusion
Summary of Key Research Contributions of L-LEUCINE-N-T-BOC:H2O (D10)
The primary contribution of L-Leucine-N-t-Boc:H2O (D10) and other deuterated leucines lies in their application as tracers and internal standards in proteomics and metabolomics. The replacement of hydrogen atoms with deuterium (B1214612), a heavy isotope, allows for the precise tracking and quantification of leucine (B10760876) and its metabolic products in biological systems without the safety concerns associated with radioactive isotopes. chempep.com
Key research applications include:
Quantitative Proteomics: Deuterated leucine is a cornerstone of the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) technique. longdom.org In this method, cells are grown in media containing either the "light" (normal) or "heavy" (deuterated) form of an amino acid. When the protein samples from these two cell populations are mixed and analyzed by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy isotope-labeled peptides. nih.gov This has been instrumental in identifying differences in protein expression between healthy and diseased cells, such as in cancer research. longdom.org
Metabolic Flux Analysis: Researchers have utilized deuterated leucine to study the kinetics of proteins and metabolic pathways. For instance, it has been employed to measure the production rates of apolipoproteins, providing insights into lipid metabolism and cardiovascular disease. nih.gov A non-radioactive method using D10-leucine has also been developed to measure bacterial productivity by tracking the rate of protein synthesis, offering a safer alternative to traditional methods using tritium-labeled leucine. researchgate.net
Internal Standards for Mass Spectrometry: L-Leucine-d10 is frequently used as an internal standard for the accurate quantification of natural L-leucine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical similarity to the unlabeled analyte, but different mass, allows for correction of sample loss during preparation and variations in instrument response.
Biomolecular NMR Spectroscopy: The N-Boc protected form, L-LEUCINE-N-T-BOC:H2O (D10), is specifically valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com Deuteration can simplify complex proton NMR spectra and provide unique structural and dynamic information about proteins and peptides. researchgate.net The Boc (tert-butoxycarbonyl) group is a common protecting group used during peptide synthesis, enabling the controlled assembly of amino acids into complex structures. medchemexpress.comchemimpex.comguidechem.com
The following table summarizes the key properties of the compound:
| Property | Value | Reference |
| Chemical Formula | C11H11D10NO4.H2O | eurisotop.comeurisotop.com |
| Labeled CAS Number | 2483831-34-9 | eurisotop.comlgcstandards.com |
| Unlabeled CAS Number | 13139-15-6 | eurisotop.comeurisotop.com |
| Molecular Weight | 259.37 g/mol | eurisotop.com |
| Chemical Purity | ≥98% | eurisotop.comeurisotop.com |
Outstanding Questions and Future Avenues of Inquiry in Deuterated Amino Acid Research
While the utility of deuterated amino acids like L-Leucine-N-t-Boc:H2O (D10) is well-established, several questions and future research directions remain.
Outstanding Questions:
Metabolic Fate and Isotope Effects: Does the extensive deuteration of leucine affect its metabolic processing or transport into cells? While generally considered biologically identical, subtle kinetic isotope effects could potentially influence the rates of enzymatic reactions, and the full extent of these effects in complex biological systems is not completely understood.
Synthesis Efficiency and Cost: The chemical synthesis of specifically and uniformly deuterated compounds can be complex and expensive. chempep.comresearchgate.net Developing more efficient and cost-effective synthesis methods would make these powerful research tools more accessible to a wider range of laboratories.
Standardization of Methodologies: While techniques like SILAC are widely used, further standardization of protocols for sample preparation and data analysis is needed to ensure greater reproducibility and comparability of results across different studies and laboratories.
Future Avenues of Inquiry:
Advanced Proteomics and Metabolomics: The integration of stable isotope labeling with next-generation mass spectrometry and NMR techniques will continue to push the boundaries of sensitivity and resolution. This will enable the study of low-abundance proteins and metabolites, providing deeper insights into cellular signaling, protein-protein interactions, and disease mechanisms. longdom.org
Drug Development and Pharmacokinetics: Deuterated compounds are increasingly being explored as therapeutic agents themselves ("deuterated drugs"). The substitution of hydrogen with deuterium can slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. Studying the metabolic fate of deuterated amino acids can provide valuable data for this emerging field. medchemexpress.com
In Vivo Imaging and Diagnostics: The use of stable isotopes in metabolic imaging techniques like Magnetic Resonance Spectroscopy (MRS) is a promising area. Deuterated substrates could be used to non-invasively monitor metabolic fluxes in real-time within living organisms, offering new diagnostic possibilities for a range of diseases, including metabolic disorders and cancer.
Environmental and Microbial Ecology: The application of deuterated amino acids to trace nutrient flow and metabolic activity in complex microbial communities is an expanding field. researchgate.net This can help scientists understand the roles of different microorganisms in ecosystems and their responses to environmental changes.
Q & A
Q. What is the role of deuterium (D10) isotopic labeling in metabolic studies involving L-LEUCINE-N-T-BOC:H2O (D10)?
Deuterium labeling enables precise tracking of leucine metabolism in protein synthesis and turnover studies. The incorporation of D10 into the molecule allows researchers to differentiate endogenous and exogenous leucine pools using mass spectrometry or nuclear magnetic resonance (NMR). For example, isotopic enrichment (e.g., 98% atom D) ensures minimal background interference in tracer experiments . Methodologically, researchers should validate isotopic purity via HPLC and mass spectrometry to avoid data misinterpretation .
Q. What are the critical handling and storage guidelines for L-LEUCINE-N-T-BOC:H2O (D10) to ensure experimental reproducibility?
- Storage : Keep the compound in a sealed, airtight container at 2–8°C to prevent isotopic exchange with ambient moisture. Avoid exposure to light and heat, which may degrade the t-BOC protecting group .
- Handling : Use inert atmosphere gloveboxes for synthesis or sample preparation. Static electricity and sparks must be avoided due to flammability risks in deuterated solvents .
- Safety : Wear chemical-resistant gloves (e.g., nitrile) and use fume hoods to minimize inhalation of dust or vapors .
Q. How can researchers assess the purity and isotopic enrichment of L-LEUCINE-N-T-BOC:H2O (D10) prior to experimental use?
- HPLC : Verify chemical purity (>98%) using reverse-phase chromatography with UV detection at 210 nm .
- Mass Spectrometry : Confirm isotopic enrichment (e.g., 98% D10) via high-resolution MS to detect residual unlabelled or partially deuterated species .
- NMR : Deuterium NMR can quantify isotopic distribution but requires specialized probes due to low natural abundance .
Q. What experimental design considerations are essential for tracer studies using L-LEUCINE-N-T-BOC:H2O (D10) in protein turnover assays?
- Dosage : Optimize isotope dose to balance detection sensitivity and metabolic burden. For murine models, typical doses range from 0.5–1.0 mg/kg .
- Sampling Timepoints : Collect biosamples (e.g., plasma, tissues) at intervals reflecting leucine’s half-life (e.g., 1–6 hours post-administration) .
- Controls : Include unlabelled leucine controls to account for natural isotope abundance and background signals .
Q. How should researchers approach literature reviews to identify gaps in L-LEUCINE-N-T-BOC:H2O (D10) applications?
-
Databases : Use SciFinder-n or Web of Science with keywords like "deuterated leucine," "protein turnover," and "isotopic tracer" to filter primary studies .
-
Citation Tracking : Follow seminal papers (e.g., metabolic flux analyses) to identify recent advancements or conflicting results 19.
使用Google Scholar进行搜索02:39 -
Limitations : Exclude non-peer-reviewed sources (e.g., supplier catalogs) to ensure data reliability .
Advanced Research Questions
Q. How can data contradictions in metabolic flux studies using L-LEUCINE-N-T-BOC:H2O (D10) be resolved?
Contradictions often arise from isotopic dilution or compartmentalization effects. Advanced strategies include:
- Compartment-Specific Sampling : Isolate subcellular fractions (e.g., mitochondrial vs. cytosolic) to trace localized leucine utilization .
- Kinetic Modeling : Use software like INCA or Isodyn to simulate flux distributions and identify outliers in isotopic enrichment patterns .
- Cross-Validation : Compare results with orthogonal techniques (e.g., 13C-labelled leucine) to confirm consistency .
Q. What synthetic challenges arise in optimizing deuteration protocols for L-LEUCINE-N-T-BOC:H2O (D10), and how can they be mitigated?
- Isotopic Scrambling : Deuterium may migrate during synthesis. Use low-temperature reactions (<0°C) and deuterated solvents (e.g., D2O) to minimize exchange .
- Purification : Employ size-exclusion chromatography to separate D10 species from partially deuterated byproducts .
- Yield Optimization : Catalytic deuteration with Pd/C in D2 atmosphere improves efficiency but requires rigorous exclusion of moisture .
Q. How can L-LEUCINE-N-T-BOC:H2O (D10) be integrated with advanced spectroscopic techniques like SERS for real-time metabolic monitoring?
- Nanoparticle Functionalization : Immobilize the compound on Ag or Au nanoparticles to enhance surface-enhanced Raman scattering (SERS) signals .
- In Situ Detection : Couple microfluidic systems with SERS to monitor leucine uptake in live cell cultures, enabling dynamic flux analysis .
- Spectral Calibration : Reference deuterium-specific Raman shifts (e.g., 2100–2300 cm⁻¹) to distinguish D10 from endogenous leucine .
Q. What mechanistic insights into protein synthesis regulation can be gained from pulse-chase experiments with L-LEUCINE-N-T-BOC:H2O (D10)?
- Elongation Kinetics : Track deuterium incorporation into nascent polypeptides via MS to quantify ribosomal elongation rates under stress conditions (e.g., nutrient deprivation) .
- Turnover Dynamics : Combine D10 labelling with cycloheximide treatment to isolate degradation vs. synthesis contributions to protein pools .
- Tissue-Specific Analysis : Use tissue-specific promoters in transgenic models to study leucine utilization in organs like liver or muscle .
Q. How can computational modeling enhance the interpretation of deuterium distribution data from L-LEUCINE-N-T-BOC:H2O (D10) studies?
- Stochastic Modeling : Simulate stochastic isotope incorporation in heterogeneous cell populations to account for metabolic variability .
- Machine Learning : Train algorithms on MS datasets to predict flux bottlenecks or regulatory nodes in leucine metabolism .
- Energy Balance Analysis : Integrate deuterium tracing with ATP/NADH measurements to correlate leucine utilization with cellular energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
